molecular formula C14H18BFO4 B1377924 [2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid CAS No. 1431546-20-1

[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid

Cat. No.: B1377924
CAS No.: 1431546-20-1
M. Wt: 280.1 g/mol
InChI Key: QXMBNFNHXUBERX-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Structural Classification

[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid is systematically named according to IUPAC guidelines as 2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid . Its structure comprises:

  • A phenyl ring substituted at the 2-position with fluorine.
  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group at the 4-position.
  • An acetic acid moiety (-CH₂COOH) attached to the phenyl ring.

The compound belongs to the boronic ester class, characterized by a boron atom bonded to two oxygen atoms within a cyclic ester framework. Its structural classification aligns with fluorinated arylboronates , which combine aromatic rings, boron-containing functional groups, and halogen substituents.

Structural Descriptors Value
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CC(=O)O
InChI InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)10-8-9(7-12(17)18)11(16)5-6-10/h5-6,8H,7H2,1-4H3

Molecular Composition and Isomeric Variations

The molecular formula C₁₄H₁₈BFO₄ corresponds to a molar mass of 280.10 g/mol . Key features include:

  • A tetramethyl-dioxaborolane ring (C₆H₁₂BO₂), providing steric protection to the boron atom.
  • A fluoro-substituted phenylacetic acid backbone (C₈H₆FO₂).

Isomeric variations may arise from:

  • Regioisomerism : Alternative substitution patterns on the phenyl ring (e.g., 3-fluoro instead of 2-fluoro).
  • Tautomerism : Equilibrium between boronic ester and boronic acid forms under aqueous conditions, though the pinacol ester group stabilizes the boron center.
  • Stereoisomerism : Limited due to the planar geometry of the boron-oxygen ring and absence of chiral centers in the parent structure.

Historical Context in Organoboron Chemistry

The compound emerged from advancements in boronic ester synthesis during the late 20th century. Key milestones include:

  • Hydroboration reactions : Developed by H.C. Brown in the 1950s, enabling controlled addition of boron-hydrogen bonds to alkenes.
  • Suzuki-Miyaura coupling : Pioneered in the 1980s, leveraging boronic esters as cross-coupling partners for C–C bond formation.
  • Fluorinated boronate design : Post-2000 innovations in introducing fluorine to enhance metabolic stability and electronic properties in pharmaceuticals.

This compound exemplifies the integration of fluorine and boronic ester functionalities, leveraging both steric and electronic modulation for applications in medicinal chemistry.

CAS Registry Information and Identification Parameters

Identifier Value
CAS Registry Number 1431546-20-1
MDL Number MFCD19288876
PubChem CID 56973229 (related derivatives)

The CAS registry entry confirms its unique identity, while spectral data (e.g., NMR, IR) and chromatographic profiles further distinguish it from analogs.

Structural Relationship to Other Fluorinated Boronic Ester Derivatives

This compound shares structural motifs with several bioactive and synthetic intermediates:

Compound Key Structural Differences Application
4-Trifluoromethylphenylboronic acid pinacol ester -CF₃ substituent instead of -CH₂COOH Suzuki coupling
2-Cyano-4-(trifluoromethyl)phenylboronic ester -CN and -CF₃ groups Material science
Methyl 4-fluoro-3-(pinacolboron)benzoate Methyl ester (-COOCH₃) instead of acetic acid Prodrug synthesis

The acetic acid moiety in this compound enables further functionalization via amidation or esterification, distinguishing it from non-carboxylic acid derivatives.

Properties

IUPAC Name

2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)10-6-5-9(7-12(17)18)11(16)8-10/h5-6,8H,7H2,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMBNFNHXUBERX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid typically involves a multi-step process. One common method starts with the fluorination of a suitable aromatic precursor, followed by the introduction of the dioxaborolane moiety. The general steps are as follows:

    Fluorination: The aromatic precursor undergoes electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Borylation: The fluorinated intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate.

    Acetic Acid Introduction:

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in maintaining the desired reaction conditions and minimizing human error.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding boronic acids or phenols.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced boronic esters.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic amounts of transition metals.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles in the presence of bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Boronic acids, phenols.

    Reduction: Reduced boronic esters.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Suzuki-Miyaura Coupling: This reaction is pivotal for forming carbon-carbon bonds. The presence of the boron atom facilitates the coupling with aryl halides, making it valuable for synthesizing complex organic molecules.
  • Functionalization of Aromatic Compounds: The fluorine atom enhances electrophilicity, allowing for selective substitution reactions that can introduce diverse functional groups into aromatic systems.

Medicinal Chemistry

In medicinal chemistry, [2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid has potential therapeutic applications:

  • Drug Development: It acts as a precursor in the synthesis of pharmaceutical agents. The dioxaborolane group can be modified to create compounds with desired biological activities.
  • Biological Probes: The compound can be utilized as a molecular probe to study biological processes due to its ability to interact with specific proteins or enzymes.

Materials Science

The compound's properties make it suitable for applications in materials science:

  • Polymer Chemistry: It can be used in the synthesis of polymers with specific functionalities. The boron-containing group can impart unique properties to the resulting materials.
  • Catalysis: As a catalyst or catalyst precursor, it can facilitate various chemical transformations in industrial processes.

Case Study 1: Synthesis of Fluorinated Compounds

A study demonstrated the use of this compound in synthesizing fluorinated aromatic compounds through palladium-catalyzed reactions. The results showed high yields and selectivity, highlighting its utility in developing fluorinated pharmaceuticals.

Research assessed the biological activity of derivatives synthesized from this compound. Several derivatives exhibited promising anti-cancer properties, indicating potential therapeutic applications. The study emphasized the importance of the dioxaborolane moiety in enhancing bioactivity.

Comparative Data Table

Application AreaKey BenefitsExample Reactions/Uses
Organic SynthesisVersatile building block for complex moleculesSuzuki-Miyaura coupling; functionalization reactions
Medicinal ChemistryPotential drug precursor; biological probesSynthesis of anti-cancer agents
Materials ScienceUnique properties for polymers; catalytic applicationsPolymer synthesis; catalytic transformations

Mechanism of Action

The mechanism of action of [2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid involves its interaction with molecular targets through its boronic acid

Biological Activity

[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorine atom, a phenyl ring, and a tetramethyl-1,3,2-dioxaborolan-2-yl moiety. The presence of these functional groups suggests potential interactions with various biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC15H20B F O3
Molecular Weight284.13 g/mol
CAS Number2246517-11-1

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atom enhances lipophilicity and may facilitate binding to hydrophobic pockets in proteins. The dioxaborolane group is known for its ability to form reversible covalent bonds with nucleophilic sites in enzymes, which can modulate their activity.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to this compound. For instance:

  • Inhibition of Tumor Cell Proliferation : Research has shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. A study reported that certain derivatives demonstrated IC50 values in the low micromolar range against human cancer cell lines (e.g., HL-60 and U937) .
    CompoundCell LineIC50 (µM)
    Derivative AHL-600.56
    Derivative BU9370.75
    CA-4 (Standard)HL-601.0
  • Mechanism of Action : The anticancer effects are thought to involve the induction of apoptosis through caspase activation and inhibition of tubulin polymerization . Specifically, compounds related to this compound have been shown to significantly increase caspase-3 activation in treated cells compared to controls.

Enzyme Inhibition

The compound has also been studied for its role as an enzyme inhibitor:

  • Enzyme Targets : It has been identified as a potential inhibitor of key metabolic enzymes involved in cancer metabolism and proliferation.
    • Example : Inhibitors targeting PfATP4 have shown promise in malaria treatment by disrupting parasite ion homeostasis .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives based on the core structure of this compound. These studies highlighted the importance of structural modifications in enhancing biological activity:

  • Study Findings : Modifications at the phenolic position significantly influenced antiproliferative activity across different cancer cell lines.
    • Key Result : A derivative with a methoxy group at the para position exhibited a GI50 value < 0.01 µM across multiple tested lines .

Comparison with Similar Compounds

Physical Properties :

  • Molecular formula: C₁₄H₁₈BFO₄
  • Molecular weight: 280.10 g/mol
  • Purity: Typically ≥95% (commercial sources) .

The compound is compared to structurally analogous boronic esters and arylacetic acids, focusing on substituent positions, electronic effects, and reactivity.

Table 1: Structural and Functional Comparisons
Compound Name Fluorine Position Boronic Ester Position Functional Group Molecular Weight (g/mol) Key Applications/Notes
[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid (Target) 2 4 Carboxylic acid 280.10 Suzuki coupling; pharmaceutical intermediates
2-(3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid 3 4 Carboxylic acid 280.10 Altered regioselectivity in cross-coupling due to meta-fluoro
2-[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid (PN-1471) 5 2 Carboxylic acid 280.10 Enhanced steric hindrance at ortho-position; lower reactivity in some couplings
Methyl 2-(4-fluoro-3-(dioxaborolan-2-yl)phenyl)acetate 4 3 Methyl ester 294.12 Improved lipophilicity for organic-phase reactions
4-Fluoro-2-(dioxaborolan-2-yl)benzaldehyde 4 2 Aldehyde 220.03 Used in aldehyde-specific reactions (e.g., reductive amination)
Key Differences and Implications :

Substituent Position Effects: Fluorine at 2-position (Target): Electron-withdrawing effect activates the ring for electrophilic substitution at the 4-position, enhancing boronic ester reactivity in Suzuki couplings .

Functional Group Variations: Carboxylic acid vs. Methyl ester: The carboxylic acid group (Target) allows direct conjugation to amines/alcohols, whereas the ester (e.g., Methyl 2-(4-fluoro-3-boronophenyl)acetate) requires hydrolysis for further derivatization .

Reactivity in Cross-Coupling: The Target compound’s para-boronic ester and ortho-fluoro arrangement optimize electronic compatibility with palladium catalysts, yielding high coupling efficiency . Compounds with meta-boronic esters (e.g., 3-Fluoro-4-boronophenyl derivatives) show reduced reactivity in aryl-aryl couplings due to unfavorable orbital overlap .

Safety and Handling :

  • Most analogues share similar hazards (e.g., H302, H312, H332) due to boronic ester and acetic acid moieties. Standard precautions include PPE and ventilation .

Research Findings :
  • Suzuki Coupling Efficiency: The Target compound demonstrated 85% yield in coupling with 5-bromoquinoline under standard Pd(PPh₃)₄/K₂CO₃ conditions, outperforming its 3-fluoro analogue (72% yield) .
  • Solubility : The carboxylic acid group confers moderate aqueous solubility (2.1 mg/mL at pH 7), whereas methyl esters (e.g., CAS 1192548-08-5) are lipid-soluble (>10 mg/mL in DMSO) .

Q & A

Q. What are the optimal synthetic routes for [2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid, and how can reaction yields be improved?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or boronate esterification. A reported method involves coupling 4-bromo-2-fluorophenylacetic acid derivatives with pinacolborane in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert atmosphere, achieving ~43% yield after column chromatography . To improve yields:

  • Optimize catalyst loading (0.5–5 mol%) and ligand selection (e.g., SPhos vs. XPhos).
  • Use anhydrous solvents (1,4-dioxane or THF) and degas reagents to prevent boronate hydrolysis .
  • Monitor reaction progress via TLC or LCMS to terminate at maximal conversion .

Q. How should this boronate ester be purified to ensure stability and purity?

Purification challenges arise from the compound’s sensitivity to moisture and protic solvents. Recommended steps:

  • Use silica gel chromatography with ethyl acetate/hexane gradients (avoid aqueous workups) .
  • Recrystallize from dry toluene or dichloromethane to remove residual Pd catalysts .
  • Store under argon at 0–6°C to prevent boronate decomposition .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a key intermediate in:

  • Suzuki-Miyaura cross-couplings for biaryl synthesis, enabling access to fluorinated pharmaceuticals (e.g., quinoline-based FABP4/5 inhibitors) .
  • Probe molecules for studying boronate reactivity in aqueous media or enzyme-active sites .
  • Fluorine-18 radiolabeling precursors due to the fluorine substituent’s metabolic stability .

Advanced Research Questions

Q. How does the fluorine substituent influence the stability and reactivity of the boronate ester?

The ortho-fluorine group enhances steric protection of the boronate, reducing hydrolysis rates compared to non-fluorinated analogs. However, it may also slow transmetalation in cross-couplings due to increased electron-withdrawing effects. Stability studies in D₂O (pH 7.4) show <10% decomposition over 24 hours at 25°C . For reactive conditions (e.g., acidic media), stabilize with chelating agents like pinacol .

Q. What crystallographic methods are recommended for structural confirmation?

Single-crystal X-ray diffraction (SC-XRD) using SHELX programs is ideal. Key steps:

  • Grow crystals via vapor diffusion (e.g., hexane into DCM solution) .
  • Refine structures with SHELXL, leveraging Hirshfeld surface analysis to validate H-bonding and π-stacking interactions .
  • Compare experimental vs. DFT-calculated bond lengths (e.g., B–O: ~1.36 Å) to confirm geometry .

Q. How can mechanistic studies elucidate its role in cross-coupling reactions?

Advanced approaches include:

  • Kinetic isotope effects (KIE) to probe rate-determining steps (e.g., oxidative addition vs. transmetalation) .
  • In situ NMR to track intermediates (e.g., Pd-aryl complexes) in d⁸-THF .
  • DFT calculations to map energy barriers for transmetalation pathways influenced by fluorine .

Q. How should researchers address contradictions in spectral data (e.g., NMR, LCMS)?

Common issues and solutions:

  • Split NMR peaks : May arise from rotamers; use variable-temperature NMR or dilute samples .
  • Unexpected LCMS adducts : Test ionization sources (ESI vs. APCI) and compare with synthetic intermediates .
  • Residual Pd signals : Purify via chelating resins (e.g., SiliaBond® Thiol) .

Q. What functional groups are incompatible with this boronate in one-pot reactions?

Avoid:

  • Strong acids/bases : Hydrolyze the boronate ester .
  • Thiols and amines : May form stable adducts with boron .
  • Oxidizing agents : Risk of aryl fluoride cleavage . Compatibility testing via small-scale reactions (e.g., with aldehydes or ketones) is advised .

Q. How can low yields in multi-step syntheses be troubleshooted?

Systematic strategies:

  • Isolate intermediates : Avoid tandem reactions unless validated (e.g., ester hydrolysis before coupling) .
  • Monitor boronate stability : Use ¹¹B NMR to detect decomposition .
  • Screen coupling partners : Electron-deficient aryl halides often give higher yields .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid
Reactant of Route 2
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[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid

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